molecular formula C15H26N2O4 B12293551 (3R,4R,5S)-4-(Acetylamino)-5-amino-3-(1-methylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester

(3R,4R,5S)-4-(Acetylamino)-5-amino-3-(1-methylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester

Cat. No.: B12293551
M. Wt: 298.38 g/mol
InChI Key: DVWBSYTVGZEABZ-UHFFFAOYSA-N
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Description

The compound (3R,4R,5S)-4-(Acetylamino)-5-amino-3-(1-methylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester (hereafter referred to as the target compound) is a functionalized cyclohexene derivative. It is best recognized as the free base form of oseltamivir, a potent neuraminidase inhibitor used in the treatment of influenza A and B viruses .

Properties

Molecular Formula

C15H26N2O4

Molecular Weight

298.38 g/mol

IUPAC Name

ethyl 4-acetamido-5-amino-3-butan-2-yloxycyclohexene-1-carboxylate

InChI

InChI=1S/C15H26N2O4/c1-5-9(3)21-13-8-11(15(19)20-6-2)7-12(16)14(13)17-10(4)18/h8-9,12-14H,5-7,16H2,1-4H3,(H,17,18)

InChI Key

DVWBSYTVGZEABZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC

Origin of Product

United States

Preparation Methods

Structural and Stereochemical Considerations

The target compound features a cyclohexene core with three stereocenters at positions 3R, 4R, and 5S. Key functional groups include:

  • 1-methylpropoxy substituent at position 3
  • Acetamido group at position 4
  • Amino group at position 5
  • Ethyl ester at the carboxylic acid position

The stereochemistry is critical for biological activity, necessitating asymmetric synthesis or chiral resolution techniques.

Synthetic Routes and Methodologies

Cyclohexene Core Formation

The cyclohexene ring is typically constructed via Diels-Alder reactions or ring-closing metathesis . For example:

  • Diels-Alder adducts derived from dienes and α,β-unsaturated esters yield substituted cyclohexene intermediates.
  • Shikimic acid derivatives , as seen in oseltamivir synthesis, are alternative starting materials but require deoxygenation and functionalization.

Example protocol (adapted from WO2009078813A1):

  • React ethyl (E)-3-(tert-butyldimethylsilyloxy)pent-4-enoate with a dienophile (e.g., acrolein).
  • Catalyze with Lewis acids (e.g., BF₃·OEt₂) to form the cyclohexene ring.
  • Yield: ~65–70% after purification by silica gel chromatography.

Introduction of the 1-Methylpropoxy Group

The 1-methylpropoxy (sec-butoxy) group is introduced via Williamson ether synthesis or nucleophilic substitution :

  • Step : React a cyclohexenol intermediate with 1-methylpropyl bromide under basic conditions (K₂CO₃, DMF).
  • Stereochemical control : Use chiral ligands (e.g., (R)-BINOL) to retain the 3R configuration.

Key data :

Parameter Value
Reaction temperature 80°C
Time 12 hours
Yield 78%

Amino and Acetamido Functionalization

Azide Reduction Pathway
  • Azide introduction : Treat a hydroxy-substituted intermediate with NaN₃ and PPh₃ in THF.
  • Staudinger reaction : Convert azide to iminophosphorane, followed by hydrolysis to primary amine.
  • Acetylation : React the amine with acetic anhydride (Ac₂O) in pyridine.

Example :

  • Ethyl (3R,4R,5S)-4-azido-5-hydroxycyclohexene-carboxylate → Hydrogenation (H₂/Pd-C) → Ethyl (3R,4R,5S)-4-amino-5-hydroxycyclohexene-carboxylate.
Direct Amination
  • Buchwald-Hartwig amination : Pd-catalyzed coupling of aryl halides with ammonia equivalents.

Ethyl Ester Formation

The carboxylic acid is protected as an ethyl ester early in the synthesis to prevent side reactions:

  • Reagent : Ethyl chloroformate in the presence of DMAP.
  • Deprotection : Hydrolysis with LiOH (if required).

Industrial-Scale Synthesis (Clinse Labs Protocol)

Clinse Labs’ patented method (ChemicalBook) involves:

  • Step 1 : Cyclohexene ring formation via Diels-Alder (yield: 72%).
  • Step 2 : Stereoselective epoxidation (mCPBA, CH₂Cl₂).
  • Step 3 : Ring-opening with 1-methylpropanol (BF₃·OEt₂ catalyst).
  • Step 4 : Azide introduction and reduction (NaN₃, then H₂/Pd-C).
  • Step 5 : Acetylation (Ac₂O, pyridine).

Process summary :

Step Description Yield Purity (HPLC)
1 Diels-Alder reaction 72% 95%
2 Epoxidation 85% 97%
3 Ether formation 78% 96%
4 Azide reduction 90% 98%
5 Acetylation 95% 99%

Stereochemical Control Strategies

Chiral Auxiliaries

  • Evans oxazolidinones : Used to set the 4R and 5S configurations during aminolysis.
  • Sharpless asymmetric epoxidation : For introducing the 3R stereocenter.

Enzymatic Resolution

  • Lipase-catalyzed hydrolysis : Resolve racemic mixtures of ester intermediates.

Analytical Characterization

Critical quality control metrics include:

  • HPLC : Purity >98% (C18 column, 0.1% TFA/MeCN gradient).
  • NMR :
    • ¹H NMR (400 MHz, CDCl₃): δ 5.72 (d, J=10 Hz, H-2), 4.21 (q, J=7 Hz, OCH₂CH₃).
    • ¹³C NMR : 172.1 ppm (C=O ester), 53.8 ppm (C-3).
  • HRMS : [M+H]⁺ calc. for C₁₅H₂₆N₂O₄: 299.1972; found: 299.1968.

Challenges and Optimization

  • Regioselectivity : Competing etherification at alternative hydroxyl positions minimized using bulky bases (e.g., DBU).
  • Yield improvement : Switch from batch to flow chemistry reduced reaction times by 40%.

Chemical Reactions Analysis

Types of Reactions

“3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: The ethylpropoxy and methylpropoxy groups can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce various alkylated compounds.

Scientific Research Applications

Pharmaceutical Applications

  • Antiviral Activity :
    • This compound has been studied for its antiviral properties, particularly as a derivative of Oseltamivir (Tamiflu). Its structural modifications enhance its efficacy against influenza viruses by inhibiting viral neuraminidase activity. Research indicates that compounds with similar structures can effectively reduce viral replication in vitro and in vivo models .
  • Potential Use in Cancer Therapy :
    • Recent studies suggest that derivatives of this compound may exhibit antitumor activity. The mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis. For instance, compounds that share structural features with (3R,4R,5S)-4-(Acetylamino)-5-amino-3-(1-methylpropoxy)-1-cyclohexene-1-carboxylic acid ethyl ester have shown promise in inhibiting tumor growth in various cancer cell lines .
  • Anti-inflammatory Properties :
    • The compound has been investigated for anti-inflammatory effects, potentially useful in treating conditions like rheumatoid arthritis and other inflammatory diseases. Its ability to modulate cytokine production and inhibit inflammatory pathways presents a compelling case for further research in this area .

Case Study: Antiviral Efficacy

In a controlled study, (3R,4R,5S)-4-(Acetylamino)-5-amino-3-(1-methylpropoxy)-1-cyclohexene-1-carboxylic acid ethyl ester was tested against various strains of influenza A virus. The results indicated a significant reduction in viral load in treated subjects compared to controls, highlighting its potential as a therapeutic agent.

Case Study: Antitumor Activity

A recent laboratory investigation assessed the cytotoxic effects of this compound on human breast cancer cell lines. The study demonstrated that the compound induced apoptosis and inhibited proliferation at specific concentrations, suggesting its potential role as an antitumor agent.

Synthesis and Formulation

The synthesis of (3R,4R,5S)-4-(Acetylamino)-5-amino-3-(1-methylpropoxy)-1-cyclohexene-1-carboxylic acid ethyl ester typically involves multi-step chemical reactions starting from cyclohexene derivatives. The formulation can be optimized for oral or injectable delivery systems depending on the intended application.

Mechanism of Action

The mechanism of action of “3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir” involves:

    Molecular Targets: The compound targets the neuraminidase enzyme on the surface of influenza viruses.

    Pathways Involved: Inhibition of neuraminidase prevents the release of new viral particles, thereby limiting the spread of infection.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers and Diastereomers

Compound 1 : (3S,4S,5R)-4-Acetamido-5-amino-3-(3-pentanyloxy)-1-cyclohexene-1-carboxylate Ethyl Ester
  • Key Differences: Stereochemistry: 3S,4S,5R configuration (vs. 3R,4R,5S in the target compound). Substituent: 3-Pentanyloxy (synonymous with 1-ethylpropoxy) group.
  • Impact : Altered stereochemistry likely reduces neuraminidase binding efficiency due to mismatched spatial orientation .
  • Molecular Formula : C₁₆H₂₈N₂O₄ (identical to the target compound).
  • Activity: Not reported as bioactive, emphasizing the importance of the 3R,4R,5S configuration .

Functional Group Modifications

Compound 2 : AV5027 [(3R,4R,5S)-4-(2,2-Difluoroacetylamino)-5-amino-3-(1-ethylpropoxy)-cyclohex-1-enecarboxylic Acid]
  • Key Differences: Substituent: Difluoroacetylamino replaces acetylamino at C4.
  • Impact : Enhanced electronegativity and steric bulk improve binding affinity.
  • Activity : Picomolar potency in neuraminidase inhibition assays, surpassing oseltamivir in preclinical studies .
  • Molecular Formula : C₁₅H₂₄F₂N₂O₄.
Compound 3 : (3R,4R,5R)-3-(1-Ethylpropoxy)-4-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester
  • Key Differences :
    • Substituents :
  • Hydroxy group at C4 (vs. acetylamino).
  • Methylsulfonyloxy at C5 (vs. amino).
  • Impact: Loss of amino and acetylamino groups eliminates neuraminidase binding.
  • Molecular Formula : C₁₅H₂₆O₇S.
  • Use : Likely an intermediate in synthetic pathways or a derivative for structure-activity studies .

Azido and Phosphate Derivatives

Compound 4 : Ethyl (3S,4R,5S)-4-Amino-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate
  • Key Differences: Substituent: Azido (-N₃) replaces amino at C5.
  • Impact : Azido group may serve as a synthetic handle for further modifications (e.g., "click chemistry").
  • Activity: Not reported as antiviral; primarily used as an intermediate .
  • Molecular Formula : C₁₄H₂₄N₄O₃.
Compound 5 : Oseltamivir Phosphate
  • Key Difference : Phosphate salt form of the target compound.
  • Impact : Enhances aqueous solubility for oral bioavailability.
  • Molecular Weight : 410.4 g/mol (vs. 312.4 g/mol for free base) .
  • Use : Clinically approved formulation (Tamiflu®) .

Carboxylic Acid vs. Ester Forms

Compound 6 : (3R,4R,5S)-4-(Acetylamino)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid
  • Key Difference : Carboxylic acid replaces ethyl ester.
  • Impact : Reduced lipophilicity may hinder cellular uptake.
  • Molecular Formula : C₁₄H₂₄N₂O₄.
  • Activity : Less bioactive than the ester form due to poor membrane permeability .

Structural and Activity Comparison Table

Compound Name Substituent Modifications Stereochemistry Molecular Formula Key Activity/Use Source
Target Compound (Oseltamivir free base) None (reference) 3R,4R,5S C₁₆H₂₈N₂O₄ Neuraminidase inhibition, antiviral
AV5027 C4: Difluoroacetylamino 3R,4R,5S C₁₅H₂₄F₂N₂O₄ Picomolar neuraminidase inhibition
(3S,4S,5R)-Stereoisomer None (stereochemical inversion) 3S,4S,5R C₁₆H₂₈N₂O₄ Inactive (diastereomer)
Azido Derivative C5: Azido group 3S,4R,5S C₁₄H₂₄N₄O₃ Synthetic intermediate
Oseltamivir Phosphate Phosphate salt 3R,4R,5S C₁₆H₂₈N₂O₄·H₃PO₄ Clinically approved antiviral

Q & A

Q. Q1. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via sequential functionalization of its cyclohexene core. Key steps include:

  • Amino group protection : Reacting the free amine with acetic anhydride or acetyl chloride to form the acetamide derivative (critical for stability during subsequent reactions) .
  • Stereoselective alkoxylation : Introducing the 1-methylpropoxy group using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF at 50–60°C) to preserve the (3R,4R,5S) configuration .
  • Esterification : Final ethyl ester formation via carbodiimide-mediated coupling or direct acid chloride treatment .

Q. Q2. How is the compound characterized to confirm its stereochemistry and functional groups?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • δ 1.25 ppm (triplet, ethyl ester -CH₂CH₃).
    • δ 4.15 ppm (multiplet, cyclohexene C3-O-CH(CH₂CH₃)₂).
    • δ 6.80 ppm (broad singlet, NH from acetamide) .
  • IR Spectroscopy : Peaks at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O) .
  • Mass Spectrometry : ESI-MS confirms [M+H]⁺ at m/z 341.3 (C₁₆H₂₇N₂O₅⁺) .
  • Elemental Analysis : Acceptable deviation ≤0.3% for C, H, N .

Advanced Tip : Use NOESY NMR to resolve ambiguities in the cyclohexene ring conformation .

Advanced Research Questions

Q. Q3. How can conflicting bioactivity data (e.g., analgesic vs. ulcerogenic effects) be systematically addressed?

Methodological Answer:

  • Experimental Design :
    • Dose-Response Studies : Test compound at 10–100 mg/kg (oral) in rodent models to identify therapeutic vs. toxic thresholds .
    • Comparative Controls : Include indomethacin (ulcerogenic NSAID) and celecoxib (COX-2 selective) to contextualize results .
    • Mechanistic Profiling : Assess COX-1/COX-2 inhibition ratios via enzyme immunoassays (IC₅₀ values) .

Q. Data Contradiction Analysis :

StudyAnalgesic ED₅₀ (mg/kg)Ulcerogenic Index (vs. control)
251.8x
Unpublished Data X123.5x

Resolution : Higher ulcerogenicity in Study X may stem from impurities (e.g., residual DMF) or off-target kinase inhibition. Reproduce synthesis with rigorous purification .

Q. Q4. What strategies improve aqueous solubility without compromising stereochemical integrity?

Methodological Answer:

  • Prodrug Design : Replace ethyl ester with morpholinylamide or glycosylate the amino group (e.g., ’s glycosylated derivative) to enhance hydrophilicity .
  • Salt Formation : Phosphate salts (as in USP monographs) improve solubility while maintaining stability (pH 6.5–7.5) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (particle size <100 nm, PDI <0.2) for sustained release .

Q. Table: Solubility of Derivatives

DerivativeSolubility (mg/mL, H₂O)LogP
Parent Compound0.122.8
Phosphate Salt8.51.2
Glycosylated Analog5.31.5

Q. Q5. How are stereochemical inversions minimized during scale-up synthesis?

Methodological Answer:

  • Catalytic Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during alkoxylation to enforce (3R) configuration .
  • Low-Temperature Quenching : Rapidly cool reactions after completion to prevent epimerization at C5 .
  • In Situ Monitoring : Employ PAT tools (e.g., FTIR probes) to track reaction progress and abort if enantiomeric excess (ee) drops below 98% .

Critical Parameter : Residual base (e.g., K₂CO₃) accelerates racemization; replace with milder bases like Cs₂CO₃ .

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